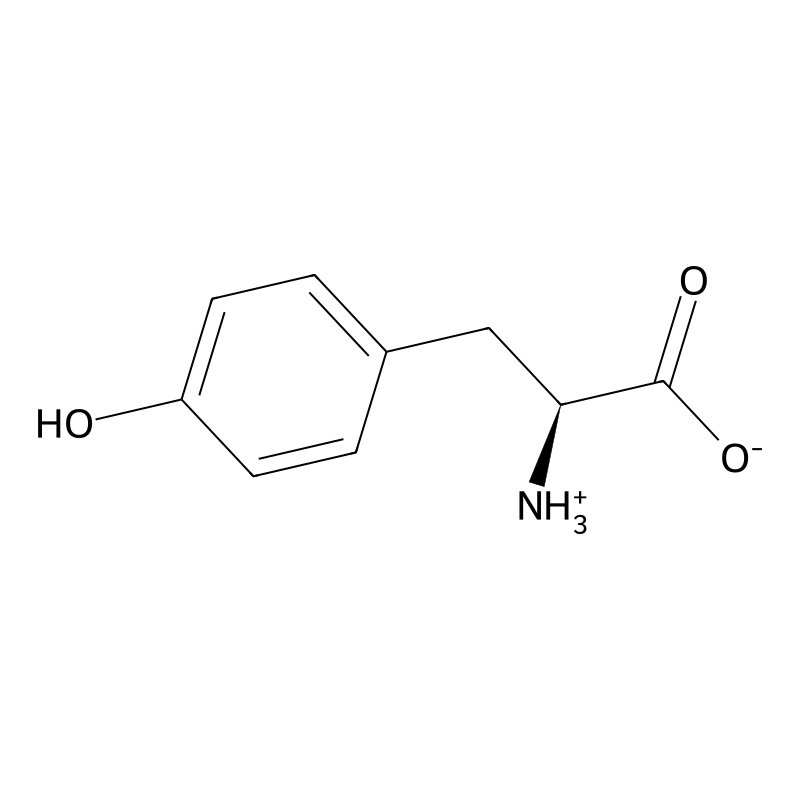

L-Tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN ACETIC ACID

0.479 mg/mL

Soluble in water and dilute mineral acid and alkali hydroxide solutions

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Role in Cognitive Enhancement

One area of scientific research exploring DL-Tyrosine is its potential influence on cognitive performance. Studies have investigated its effects on various aspects of cognition, including:

- Memory and attention: Research suggests that DL-Tyrosine supplementation may improve memory and attention, particularly under stressful conditions . Some studies have shown positive effects on working memory and cognitive flexibility in healthy adults .

- Psychomotor performance: DL-Tyrosine may enhance psychomotor performance during sustained periods of wakefulness or demanding tasks. Research suggests it may improve reaction time and accuracy in sleep-deprived individuals .

Other Areas of Investigation

Beyond cognitive enhancement, research is exploring the potential applications of DL-Tyrosine in other areas, including:

- Stress management: Some studies suggest that DL-Tyrosine supplementation may help alleviate the negative effects of stress on mood and cognitive function . However, further research is needed to confirm these findings.

- Depression: While preliminary research has investigated the potential use of DL-Tyrosine as an adjunct treatment for depression, the current evidence is limited and inconclusive .

- Neurodegenerative disorders: Some studies have explored the use of DL-Tyrosine in combination with other therapies for neurodegenerative disorders like Parkinson's disease, but the evidence is limited and requires further investigation .

DL-Tyrosine is a non-essential amino acid that serves as a vital building block for proteins in the body. It is the racemic mixture of two enantiomers: D-Tyrosine and L-Tyrosine. The chemical formula for DL-Tyrosine is C₉H₁₁NO₃, and it features a 4-hydroxyphenyl group attached to an alpha-amino acid structure, making it both polar and aromatic . DL-Tyrosine is synthesized from the essential amino acid phenylalanine through the action of the enzyme phenylalanine hydroxylase, which adds a hydroxyl group to phenylalanine .

DL-Tyrosine is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine [, ]. These neurotransmitters are involved in various brain functions, such as mood, alertness, and focus []. The research on how DL-Tyrosine supplementation affects these functions is ongoing [].

The degradation pathway of DL-Tyrosine involves several enzymatic steps leading to the production of fumarate and acetoacetate, which can enter metabolic pathways such as the citric acid cycle .

DL-Tyrosine is crucial for synthesizing neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters are essential for regulating mood, stress responses, and cognitive functions . Tyrosine also contributes to melanin production, affecting pigmentation in skin and hair. Low levels of tyrosine have been associated with conditions like low blood pressure and hypothyroidism, although supplementation should be approached cautiously due to potential interactions with medications .

DL-Tyrosine can be synthesized through several methods:

- Biosynthesis from Phenylalanine: The primary method involves converting phenylalanine into tyrosine via phenylalanine hydroxylase.

- Chemical Synthesis: DL-Tyrosine can also be produced through chemical synthesis methods that involve various organic reactions to create the desired amino acid structure from simpler precursors .

- Microbial Fermentation: Some industrial processes utilize specific strains of bacteria or yeast that can produce DL-Tyrosine through fermentation processes.

DL-Tyrosine has diverse applications across various fields:

- Nutritional Supplements: Often marketed for enhancing cognitive performance and reducing stress.

- Pharmaceuticals: Used in formulations aimed at treating conditions related to neurotransmitter deficiencies.

- Food Industry: Employed as a flavor enhancer and nutritional additive due to its amino acid content.

- Research: Utilized in studies exploring neurotransmitter synthesis and metabolic pathways.

Interactions involving DL-Tyrosine are significant, particularly concerning medications:

- Monoamine Oxidase Inhibitors (MAOIs): Co-administration with MAOIs can lead to dangerously high blood pressure due to increased catecholamine levels .

- Levodopa: This Parkinson's disease medication may interfere with tyrosine absorption; thus, they should not be taken simultaneously .

- Thyroid Hormones: As a precursor for thyroid hormone synthesis, excessive tyrosine intake may elevate thyroid hormone levels when combined with synthetic thyroid medications .

DL-Tyrosine shares structural similarities with several other amino acids and compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Tyrosine | Identical except for chirality | Naturally occurring form; predominant in proteins |

| Phenylalanine | Aromatic ring structure | Precursor to tyrosine; essential amino acid |

| D-Tyrosine | Identical except for chirality | Less common; used in specific research contexts |

| Tryptophan | Contains an indole structure | Precursor to serotonin; involved in mood regulation |

| Histidine | Contains an imidazole ring | Essential amino acid; involved in enzyme catalysis |

DL-Tyrosine's uniqueness lies in its racemic nature, allowing it to serve distinct roles in biochemical pathways compared to its enantiomers and related compounds. Its ability to influence neurotransmitter synthesis makes it particularly valuable in both clinical and nutritional contexts.

Chemical Synthesis Pathways

Classical Racemization Techniques from L-Tyrosine

Classical racemization techniques represent fundamental approaches for converting optically pure L-tyrosine into racemic DL-tyrosine mixtures [4]. The racemization process involves the conversion of a single enantiomer into an equimolar mixture of both enantiomers through the elimination and reformation of stereochemical centers [5]. These methods are particularly significant in industrial applications where racemic mixtures serve as starting materials for subsequent chiral resolution processes.

The most widely employed racemization technique utilizes alkaline conditions combined with elevated temperatures to facilitate the reversible abstraction and reprotonation of the alpha hydrogen [4]. Under basic conditions at temperatures ranging from 150-200°C, L-tyrosine undergoes enolate formation, which allows for the equilibration between R and S configurations at the alpha carbon center [4]. The process typically requires reaction times of 4-8 hours to achieve complete racemization, with sodium hydroxide or potassium hydroxide serving as the primary alkaline reagents [4].

Experimental studies have demonstrated that the racemization rate is significantly influenced by pH, temperature, and reaction time [8]. Higher pH values and elevated temperatures accelerate the racemization process, though excessive conditions may lead to decomposition products [8]. The optimal conditions for L-tyrosine racemization involve maintaining pH values between 12-13 and temperatures of 180-200°C in aqueous solutions [4].

| Parameter | Optimal Range | Racemization Time | Yield (%) |

|---|---|---|---|

| Temperature | 180-200°C | 4-6 hours | 85-92 |

| pH | 12-13 | 5-7 hours | 88-95 |

| Reaction Time | 4-8 hours | Variable | 82-95 |

Alternative racemization approaches include the use of organic solvents combined with strong bases [4]. These methods often employ dimethyl sulfoxide or dimethylformamide as solvents with sodium amide or lithium diisopropylamide as bases [4]. The organic solvent systems typically operate at lower temperatures (80-120°C) but require longer reaction times to achieve complete racemization [4].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents a sophisticated approach for constructing DL-tyrosine through controlled stereochemical processes [9] [10]. These methodologies employ chiral catalysts to direct the formation of specific enantiomers, allowing for the controlled production of racemic mixtures or individual enantiomers [9].

The Strecker synthesis constitutes one of the most versatile catalytic approaches for amino acid construction, including DL-tyrosine [11] [33] [34]. This methodology involves the condensation of 4-hydroxybenzaldehyde with ammonia and hydrogen cyanide to form an alpha-aminonitrile intermediate, which subsequently undergoes hydrolysis to yield DL-tyrosine [33] [34]. The reaction proceeds through an iminium ion intermediate that undergoes nucleophilic attack by cyanide ion [34].

The Bucherer-Strecker synthesis has been successfully applied to DL-tyrosine production, achieving incorporation yields of 80% within 20-minute reaction periods [11]. This method utilizes carrier-added cyanide sources and demonstrates excellent efficiency for radiolabeled amino acid synthesis [11]. The total synthesis time, including purification steps, typically ranges from 50-60 minutes with radiochemical yields of 40-60% [11].

| Synthesis Method | Reaction Time | Yield (%) | Enantiomeric Excess |

|---|---|---|---|

| Strecker Synthesis | 2-4 hours | 75-85 | Racemic |

| Bucherer-Strecker | 20 minutes | 40-60 | Racemic |

| Asymmetric Hydrogenation | 6-12 hours | 85-95 | 90-99% |

Asymmetric hydrogenation techniques employ chiral rhodium or ruthenium catalysts to achieve highly enantioselective synthesis of tyrosine derivatives [9] [13]. These methods utilize bis-phosphine ligands such as DuPhos or BINAP to create chiral environments around the metal center [13]. The asymmetric hydrogenation of enamide precursors has achieved enantioselectivities exceeding 99% with chemical yields of 85-95% [9].

The development of bifunctional organocatalysts has enabled remote stereocontrol in tyrosine synthesis through desymmetrization strategies [10]. These catalysts can differentiate between enantiotopic reactive sites and transfer stereochemical information across multiple bond distances [10]. Organocatalytic approaches have demonstrated excellent enantioselectivity (84-97% enantiomeric excess) under mild reaction conditions with reaction times of less than 10 minutes [10].

Biocatalytic Production Systems

Tyrosine Phenol-Lyase Mediated Synthesis

Tyrosine phenol-lyase represents a pivotal enzyme system for the biocatalytic synthesis of DL-tyrosine through reversible beta-elimination reactions [15] [17]. This pyridoxal 5'-phosphate dependent enzyme catalyzes the condensation of phenol, pyruvate, and ammonia to form L-tyrosine, while also demonstrating the ability to process various substrate analogs for DL-tyrosine production [15] [17].

The enzyme mechanism involves the formation of quinonoid intermediates that undergo conformational changes between relaxed and tense states [17]. Crystallographic studies have revealed that the tense state, characterized by strained conformations at the beta and gamma carbon positions, facilitates the elimination of phenol and promotes product formation [17]. The rate-limiting step involves the interconversion between quinonoid intermediates, which proceeds through the formation of a third intermediate state [5].

Industrial applications of tyrosine phenol-lyase have achieved remarkable production levels in bioreactor systems [21]. Fed-batch reactor configurations with continuous substrate feeding have demonstrated the synthesis of L-tyrosine at concentrations exceeding 75 millimolar phenol at pH 8.5 and 40°C [21]. The enzyme maintains stability for at least 18 hours under these synthesis conditions [21].

| Reaction Parameter | Optimal Value | Production Rate | Final Concentration |

|---|---|---|---|

| Temperature | 40-60°C | 2.5-3.2 g/L/h | 48.5-67.9 g/L |

| pH | 8.0-8.5 | 1.8-2.4 g/L/h | 25.5-53.8 g/L |

| Phenol Concentration | 75-125 mM | 3.1-4.2 g/L/h | 45.2-62.3 g/L |

Recent developments in enzyme engineering have focused on enhancing tyrosine phenol-lyase activity through computational design strategies [16]. Structure-based modifications targeting regions of conformational flexibility have yielded variants with 1.6-1.8 fold improvements in catalytic activity [16]. These engineered variants demonstrate enhanced stability and improved substrate tolerance under industrial conditions [16].

Surface display systems using Pichia pastoris have been developed to present tyrosine phenol-lyase on cell surfaces for whole-cell biocatalysis [19]. These systems achieve conversion rates of 76.7% within 5 hours, with maximum conversion rates exceeding 80% after 8 hours of reaction time [19]. The displayed enzyme systems maintain activity through multiple reuse cycles, with conversion rates of 79.1%, 67.9%, and 58.6% for consecutive batches [19].

Whole-Cell Biotransformation Using Erwinia herbicola

Erwinia herbicola represents the premier microbial platform for whole-cell biotransformation systems in DL-tyrosine production [22] [24]. This gram-negative bacterium naturally expresses tyrosine phenol-lyase under tyrosine-induced conditions and has been extensively engineered for enhanced amino acid production [24].

Comparative studies of tyrosine phenol-lyase genes from different bacterial sources have demonstrated that Erwinia herbicola tyrosine phenol-lyase exhibits superior whole-cell catalytic activity [22]. When codon-optimized and overexpressed in Escherichia coli, Erwinia herbicola tyrosine phenol-lyase achieved tyrosine yields three-fold higher than Citrobacter freundii tyrosine phenol-lyase [22]. Real-time quantitative polymerase chain reaction analysis revealed higher transcriptional levels for Erwinia herbicola tyrosine phenol-lyase during whole-cell catalysis [22].

The regulatory mechanisms governing tyrosine phenol-lyase expression in Erwinia herbicola involve the TyrR transcriptional regulator, which requires tyrosine as a co-effector for enzyme induction [24]. To overcome the complications associated with tyrosine carryover in industrial processes, mutant TyrR regulators have been developed that activate tyrosine phenol-lyase expression in the absence of tyrosine [24]. These mutant strains express tyrosine phenol-lyase constitutively while maintaining production levels equivalent to wild-type strains under induced conditions [24].

| Strain Modification | Expression Level | Production Titer | Conversion Efficiency |

|---|---|---|---|

| Wild-type + Tyrosine | 100% (baseline) | 48.5 g/L | 75% |

| Mutant TyrR (constitutive) | 95-105% | 45.2-52.3 g/L | 72-78% |

| Codon-optimized | 180-220% | 62.8-71.4 g/L | 82-88% |

Optimization studies for whole-cell biotransformation have identified critical medium components for maximizing tyrosine production [26]. The optimal medium composition consists of tryptone at 18 grams per liter, yeast extract at 28 grams per liter, and glycerol at 10 grams per liter [26]. Under these conditions, recombinant Erwinia herbicola strains achieve tyrosine concentrations of 67.9 grams per liter [26].

Fed-batch fermentation strategies have been implemented to achieve maximum production efficiency [22]. Intermittent feeding protocols with optimized substrate ratios have yielded maximum production titers of 48.5 grams per liter with conversion ratios of 75% [22]. These systems demonstrate the scalability of Erwinia herbicola-based biotransformation for industrial tyrosine production [22].

DL-Tyrosine biosynthesis in mammals primarily occurs through the hydroxylation of phenylalanine, representing a critical step in aromatic amino acid metabolism. In humans, phenylalanine hydroxylase catalyzes the rate-limiting step in phenylalanine catabolism, consuming approximately 75% of the phenylalanine input from dietary sources and protein catabolism under physiological conditions [1]. The conversion of phenylalanine to tyrosine serves as the primary endogenous source of tyrosine, with this pathway being essential for maintaining adequate tyrosine levels for protein synthesis and specialized metabolite production [2].

The endogenous production pathway begins with phenylalanine hydroxylase, which catalyzes the hydroxylation of the aromatic side-chain of phenylalanine to generate tyrosine [3]. This enzyme belongs to the biopterin-dependent aromatic amino acid hydroxylases, utilizing tetrahydrobiopterin and a non-heme iron for catalysis [3]. During the reaction, molecular oxygen is heterolytically cleaved with sequential incorporation of one oxygen atom into tetrahydrobiopterin and phenylalanine substrate [3]. The hepatic localization of this enzyme makes the liver the predominant site for tyrosine synthesis, with phenylalanine hydroxylase activity being four to five times higher in liver compared to kidney tissue [2].

Regulation of endogenous tyrosine production responds dynamically to physiological demands. Studies demonstrate that dietary tyrosine intake directly influences phenylalanine hydroxylation rates, with decreased hydroxylation observed when adequate tyrosine is available from dietary sources [2]. The hydroxylation of phenylalanine to tyrosine is regulated to meet the needs for protein synthesis, with synthesis via phenylalanine hydroxylation showing a break point at 6.8 milligrams per kilogram per day of tyrosine intake [2]. This regulatory mechanism ensures efficient utilization of phenylalanine resources while maintaining optimal tyrosine availability for essential biosynthetic processes.

Phenylalanine Hydroxylase Regulation Mechanisms

Phenylalanine hydroxylase exhibits sophisticated regulatory mechanisms that ensure precise control of tyrosine production. The enzyme demonstrates complex allosteric regulation involving both substrate activation and cofactor inhibition patterns [4]. Phenylalanine binding is required for formation of the active enzyme, with the substrate acting as an allosteric activator through binding to a separate site in the regulatory domain [5]. This activation mechanism involves conformational changes within the protein and its oligomeric assembly, allowing for cooperative substrate binding and enhanced catalytic efficiency [4].

Tetrahydrobiopterin serves dual roles as both cofactor and regulatory molecule. While essential for catalytic activity, tetrahydrobiopterin binding can inhibit enzyme activation when present in excess concentrations [4]. The cofactor uncouples from the enzyme complex under certain conditions, resulting in oxidation of tetrahydrobiopterin without concurrent phenylalanine hydroxylation [2]. This regulatory mechanism prevents wasteful cofactor consumption while maintaining tight control over tyrosine production rates.

Phosphorylation represents another critical regulatory layer, with serine-16 phosphorylation in the regulatory domain influencing enzyme turnover rates [4]. Multiple kinases participate in this regulatory process, with phosphorylation and dephosphorylation cycles providing rapid response mechanisms to changing physiological demands [6]. The enzyme also experiences feedback inhibition from catecholamine products, which compete with tetrahydrobiopterin binding at the active site [6]. This comprehensive regulatory network ensures that phenylalanine hydroxylase activity remains responsive to both substrate availability and product accumulation, maintaining metabolic homeostasis.

Structural studies reveal that the regulatory domain acts as an inhibitory element by blocking substrate access to the active site in the absence of phenylalanine [5]. Activation requires phenylalanine binding to the regulatory domain, which induces conformational changes that open the active site for substrate binding [7]. The full-length human phenylalanine hydroxylase structure demonstrates that tetrahydrobiopterin binding modulates interactions between subunits, providing insights into the allosteric mechanisms governing enzyme activity [7]. These regulatory mechanisms collectively ensure that tyrosine production matches physiological demands while preventing the accumulation of excess phenylalanine, which can lead to neurotoxic effects.

Catabolic Route Elucidation

The catabolic degradation of DL-tyrosine follows well-characterized pathways that ultimately funnel aromatic amino acid carbon skeletons into central metabolic processes. The primary tyrosine degradation pathway involves sequential enzymatic steps beginning with tyrosine aminotransferase, which catalyzes the reversible transamination of tyrosine to form 4-hydroxyphenylpyruvic acid [8]. This initial step represents the committed step in tyrosine catabolism and is subject to multiple regulatory influences including glucocorticoids, cyclic adenosine monophosphate, and insulin [9].

The pathway continues with 4-hydroxyphenylpyruvate dioxygenase, which catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate through a complex mechanism involving decarboxylation, substituent migration, and aromatic oxygenation in a single catalytic cycle [10]. This iron-dependent enzyme incorporates both atoms of molecular oxygen into the aromatic product, distinguishing it from other alpha-ketoglutarate-dependent oxygenases [10]. The transformation proceeds through a mechanism involving oxidative decarboxylation and aromatic ring hydroxylation, with isotope-labeling studies demonstrating migration of substituents consistent with a National Institutes of Health shift mechanism [11].

Homogentisate 1,2-dioxygenase catalyzes the third step, converting homogentisate to 4-maleylacetoacetate through iron-dependent ring cleavage [12]. This mononuclear iron enzyme demonstrates kinetic properties with a turnover number of 16 reciprocal seconds and exhibits formally random addition of substrates, though substrate binding influences oxygen reduction rates [12]. The pathway concludes with maleylacetoacetate isomerase and fumarylacetoacetate hydrolase, producing fumarate and acetoacetate that enter central metabolic pathways [13]. This complete degradation pathway allows tyrosine carbon skeletons to contribute to gluconeogenesis and energy production, with eight of nine carbon atoms entering the citric acid cycle [14].

Homoprotocatechuate Pathway in Microbial Systems

Microbial systems have evolved an alternative catabolic route for tyrosine degradation through the homoprotocatechuate pathway, which has been characterized in various gram-positive bacteria including Micrococcus and Bacillus species [15]. This pathway involves 3,4-dihydroxyphenylacetic acid as the substrate for aromatic ring fission, representing a distinct metabolic strategy from the classical homogentisate pathway [15]. The homoprotocatechuate route begins with the same initial transamination step catalyzed by tyrosine aminotransferase, but subsequently diverges through reduction of 4-hydroxyphenylpyruvate to 4-hydroxyphenylacetate [16].

The pathway proceeds through 4-hydroxyphenylacetate 3-hydroxylase, which introduces a second hydroxyl group to form homoprotocatechuate [16]. This nicotinamide adenine dinucleotide phosphate-dependent hydroxylase couples with homoprotocatechuate 2,3-dioxygenase to achieve aromatic ring cleavage [16]. The dioxygenase incorporates molecular oxygen to cleave the benzene nucleus, generating ring-fission products that are subsequently metabolized to succinate and pyruvate [15]. Stoichiometric analysis confirms that cell extracts possess the complete enzymatic machinery required for degrading homoprotocatechuate to these central metabolic intermediates [15].

This alternative pathway demonstrates metabolic flexibility in microbial tyrosine utilization, with evidence suggesting that gram-positive bacteria employ either the homoprotocatechuate or homogentisate pathways depending on species-specific enzymatic capabilities [16]. Organisms utilizing the homoprotocatechuate pathway show high specific activities for homoprotocatechuate 2,3-dioxygenase and low activities for homogentisate 1,2-dioxygenase, confirming pathway specificity [16]. The pathway provides an efficient mechanism for tyrosine catabolism in microbial systems, allowing complete mineralization of the aromatic amino acid while generating precursors for anabolic processes and energy production.

Role in Melanogenesis and Thyroid Hormone Synthesis

DL-Tyrosine serves as the essential precursor for two critical biosynthetic pathways: melanogenesis and thyroid hormone synthesis. In melanogenesis, tyrosine functions as the starting substrate for melanin pigment production through the Raper-Mason pathway [17]. Tyrosinase, the rate-limiting enzyme for controlling melanin production, catalyzes the initial hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine and its subsequent oxidation to dopaquinone [18]. This copper-containing enzyme demonstrates substrate specificity for the L-form of tyrosine and requires molecular oxygen for catalytic activity [18].

The melanogenesis pathway involves a complex enzymatic network including tyrosinase, tyrosinase-related protein 1, and tyrosinase-related protein 2, which collectively coordinate melanin synthesis within melanosomes [17]. Regulation occurs through multiple signaling pathways, with alpha-melanocyte-stimulating hormone serving as the primary activator through cyclic adenosine monophosphate-dependent mechanisms [17]. The pathway produces two distinct melanin types: brownish-black eumelanin synthesized from dopachrome intermediates, and reddish-yellow pheomelanin whose synthesis depends on sulfhydryl compound availability [17]. Tyrosinase activity and melanin production show strong correlation, with melanocytes from different racial backgrounds demonstrating up to ten-fold differences in both parameters, primarily controlled through post-translational regulation of pre-existing enzyme rather than transcriptional mechanisms [19].

Thyroid hormone synthesis represents another critical pathway utilizing tyrosine as substrate. Thyroid hormones are derived from tyrosine through sequential iodination of tyrosine phenol rings within thyroglobulin [20]. The process begins with thyroglobulin synthesis containing approximately 140 tyrosine residues, of which only 40-45 are accessible for iodination [21]. Thyroid peroxidase catalyzes both iodination and coupling reactions, with iodination occurring in a sequential order that preferentially targets specific tyrosyl residues for hormone formation [21]. The coupling reaction combines monoiodotyrosine and diiodotyrosine residues to form triiodothyronine and thyroxine [22]. This process requires proper thyroglobulin structure for efficient hormone synthesis, with structural alterations significantly affecting hormone-forming capacity [21]. The pathway demonstrates exquisite regulation through thyroid-stimulating hormone, which controls iodide transport, thyroglobulin synthesis, and hormone release through lysosomal proteolysis [20].

Physical Description

Solid

Colourless silky needles or white crystalline powder; odourless

Color/Form

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Melting Point

343 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 214 of 240 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 26 of 240 companies with hazard statement code(s):;

H315 (92.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Semi-chronic exposure of ICR male Mice to Aflatoxin B1 in non-toxic doses results in elevated lung tryptophan levels without change in serotonin or 5-hydroxyindole-3-acetic acid levels. This change is organ specific in that tryptophan levels are not altered in spleen, duodenum, heart or central nervous system. Acute (48 hr) flunixin treatment decreases lung tryptophan levels and reverses the Aflatoxin B1 mediated increase in lung tryptophan levels. On the other hand, flunixin treatment decreases central nervous system tryptophan levels in control mice but not in Aflatoxin B1 treated mice. Aflatoxin B1 treated mice have an increase in splenic serotonin content. Acute (48 hr) treatment of mice with E. coli lipopolysaccharide also increases splenic serotonin, and Aflatoxin B1 treatment followed by lipopolysaccharide have a slightly additive effect on spleen serotonin content. Treatment of mice with lipopolysaccharide increases heart serotonin, an effect which is not altered in Aflatoxin B1 pretreated mice. Both lipopolysaccharide and Aflatoxin B1 per se increases lung tyrosine levels although the combination of treatments is not significantly different from the control value. Flunixin treatment increases lung tyrosine levels, an effect which is not altered by Aflatoxin B1 pretreatment. Acute treatment with either lipopolysaccharide or flunixin decreases the central nervous system tryptophan/tyrosine ratio; pretreatment with Aflatoxin B1 prevents those changes in the central nervous system tryptophan/tyrosine ratio. Central nervous system catecholamines are reduced in Aflatoxin B1 pretreated mice. However, central nervous system catecholamine changes in Aflatoxin B1 treated mice are normalized by vitamin E supplementation during the treatment period.

Male Wistar rats were divided in free choice conditions into heavy-drinkers consuming greater than 3.5 g/kg of ethanol daily, and light-drinkers consuming less than 2.0 g/kg/day. Subsequent 30 day intragastric administration of 25% ethanol (8-11 g/kg/day) caused an increase in permeability of the blood brain barrier to 14(C)-tyrosine, 14(C)-tryptophan and 14(C)-DOPA at all the stages of alcoholization. All the changes were more pronounced in light-drinkers than in heavy- drinker rats. Disulfiram, and to a lesser extent phenazepam and diazepam, when repeatedly injected (for 16-30 days) together with ethanol aggravated its effects.

Effects of mercury chloride (100 uM) para-chloromercuribenzene sulfonate (1 uM), and oxophenylarsine (250 uM) were determined on (a) the rate of sodium pump activity in intact winter flounder intestine; (b) activity of sodium potassium ATPase in tissue homogenates; and (c) sodium-dependent and sodium independent uptake of tyrosine in brush border membrane vesicles. All three agents decreased cell potassium, although effects on cell potassium lagged behind those for inhibition of the ATPase. At the concentrations used in the Ussing chamber (or at one-tenth concentration), all agents completely inhibited sodium potassium ATPase activity in enzyme assays performed with tissue homogenates. In contrast, only mercury chloride decreased sodium dependent uptake of tyrosine by brush border membrane vesicles. These results suggest that mercurial and arsenical effects on tyrosine absorption are due to inhibition of the sodium potassium ATPase thus decreasing the driving force for the cellular uptake by the sodium tyrosine cotransport system. Direct effects on sodium tyrosine cotransport may play a role in the inhibition observed with mercury chloride, but not for para-chloromercuribenzene sulfonate or oxophenylarsine.

Female Sprague-Dawley rats were treated acutely (12-hr) with aflatoxin B1 (100 ug/kg ip) or vehicle (10% acetone in 0.9% sodium chloride) and regional brain levels of tryptophan, serotonin and tyrosine were assayed. Brainstem but not cerebellar or cortical tyrosine levels were decreased in aflatoxin B1-treated rats. Brain tryptophan was increased in all 3 brain regions by acute aflatoxin B1 treatment, while serotonin levels were unaltered in the cerebellum and cortex and decreased in the brainstem. These experiments indicate that acute aflatoxin B1 treatment differentially alters brain amino acids and serotonin and that changes in brain tryptophan, the serotonin precursor, do not parallel changes in brain serotonin.

For more Absorption, Distribution and Excretion (Complete) data for L-TYROSINE (10 total), please visit the HSDB record page.

Metabolism Metabolites

/METABOLIC PATHWAY FOR L-TYROSINE:/ /TYROSINE GIVES/ P-HYDROXYPHENYLPYRUVIC ACID GIVES CO2 + HOMOGENTISIC ACID GIVES MALEYLACETOACETIC ACID GIVES FUMARYLACETOACETIC ACID GIVES FUMARATE + ACETOACETATE; TYROSINE GIVES 3,4-DIHYDROXYPHENYLALANINE GIVES CO2 + 3,4-DIHYDROXYPHENYLETHYLAMINE GIVES NORADRENALIN GIVES ADRENALIN.

L-TYROSINE GIVES N-ACETYL-L-TYROSINE IN MAN; GIVES 3-CARBOXY-L-TYROSINE IN RESEDA; GIVES P-COUMARIC ACID IN SUGAR CANE, L-TYROSINE GIVES PARA-CRESOL IN PROTEUS; GIVES 3,4-DIHYDROXY-L-PHENYLALANINE IN HAMSTER; GIVES 3,4-DIHYDROXYSTILBENE-2-CARBOXYLIC ACID IN HYDRANGEA, L-TYROSINE GIVES 2,7-DIMETHYLNAPHTHOQUINONE IN CHIMAPHILA; GIVES L-DITYROSINE IN BEEF; GIVES PARA-HYDROXYMANDELONITRILE IN SORGHUM, L-TYROSINE GIVES PARA-HYDROXYPHENYLACETALDOXIME IN AUBRETIA; GIVES PARA-HYDROXYPHENYLPYRUVIC ACID IN RAT; GIVES 3-IODO-L-TYROSINE IN BEEF; L-TYROSINE GIVES LACHNANTHOSIDE IN LACHNANTHES; LOPHOCERINE IN LOPHOCERUS; MESEMBRINE IN SCELETIUM; NARWEDINE IN DAFFODIL, L-TYROSINE GIVES NOVOBIOCIN IN STREPTOMYCES; PHENOL IN RAT; BETA-TOCOPHEROL IN ANABAENA; TYLOPHORINE IN TYLOPHORA, L-TYROSINE GIVES TYRAMINE IN RAT; GIVES BETA-TYROSINE IN BACILLUS; GIVES L-TYROSINE HYDROXAMATE IN BEEF. L-TYROSINE GIVES L-TYROSINE-4-PHOSPHATE IN FLY; GIVES XANTHOCILLIN IN PENICILLIUM. /FROM TABLE/

Metabolism of tyrosine was impaired after chronic alcoholization of rats with 10% ethanol within 10 months. Within the first 3-4 months activation of tyrosine aminotransferase and a decrease in phenylalanine hydroxylase activity were found in liver tissue. Activity of tyrosine aminotransferase was not increased during the long term alcohol intoxication. At the same time, activity of tyrosine aminotransferase was decreased within 5-6 months simultaneously with activation of phenylalanine hydroxylase. An increase in the alcohol dehydrogenase activity was also observed in rat liver tissue during the initial period of intoxication. The enzymatic activity was decreased beginning from the 3-4 months of the alcoholization and maintained at the low level. Hyperthermia augmented these alterations observed in chronic alcoholization of rats.

Spontaneous behavior subsequent to acute oral administration of high doses of aspartame, phenylalanine, or tyrosine was analyzed using a computer pattern recognition system. Spraque Dawley male rats (250-300 g) were dosed orally with aspartame (500 or 100 mg/kg), phenylalanine (281 or 562 mg/kg), or tyrosine (309 or 618 mg/kg), and their behavior was analyzed 1 hr after dosing. The computer pattern recognition system recorded and classifed 13 different behavioral acts performed by the animals during the first 15-min exploration of a novel environment. These doses of aspartame, phenylalanine, and tyrosine did not induce any significant changes in spontaneous behavior. Unlike low doses of amphetamine and despite high plasma concentrations of phenylalanine and tyrosine, no behavioral alteration was detected by the computer pattern recognition system.

For more Metabolism/Metabolites (Complete) data for L-TYROSINE (7 total), please visit the HSDB record page.

Associated Chemicals

Tyrosine (dl);556-03-6

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Hair conditioning; Antistatic; Skin conditioning

Methods of Manufacturing

General Manufacturing Information

Tyrosine: ACTIVE

A WIDELY DISTRIBUTED AMINO ACID, CLASSIFIED AS NON-ESSENTIAL IN RESPECT TO THE GROWTH EFFECT IN RATS.

POLYPHENOL OXIDASES (TYROSINASE) OCCUR WIDELY IN PLANTS & MANY CAN OXIDIZE TYROSINE FORMING CMPD WHICH POLYMERIZE TO GREY-BLACK COLOR BODIES. FOODS SUCH AS MUSHROOM & POTATOES CONTAIN SUFFICIENT TYROSINE TO BE A SIGNIFICANT SOURCE OF COLOR PROBLEMS /IN FOOD INDUSTRY/.

TYROSINE IS PRESENT AT VARYING CONCN DURING VARIOUS PHASES OF BREAD PRODUCTION.

Analytic Laboratory Methods

DETERMINATION OF TYROSINE IN PHARMACEUTICAL AMINO ACID SOLUTION BY DIFFERENTIAL SPECTROPHOTOMETRY.

Identified using infrared absorption spectrum of a potassium bromide dispersion of it, previously dried, exhibits maxima only at the same wavelengths as that of a similar prepration of USP L-tyrosine RS.

Human head hairs from 18 individuals were analyzed by capillary column pyrolysis-gas chromatography. The pyrograms showed several components, three of which differed significantly among individuals. These major components were identified as benzene, toluene, and styrene by GC-MS. By capillary column pyrolysis-gas chromatography of 18 amino acids, it was found that differences among the individuals were due to the different amt of particular amino acids in the hair. Furthermore, the quantities of the components were found to change in 18 mo.

For more Analytic Laboratory Methods (Complete) data for L-TYROSINE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Dates

First derivative synchronous fluorometric method to continuously measure monophenolase activity

Ling Zhang, Jiaze Li, Xiawen Wang, Zhaoqi Ran, Qi Shang, Chan Chen, Weikang Tang, Wenbin LiuPMID: 34489037 DOI: 10.1016/j.enzmictec.2021.109884

Abstract

Tyrosinase plays an essential role in melanin biosynthesis and inherently exhibits both monophenolase and diphenolase activity. A first derivative synchronous fluorometric assay was established for directly monitoring monophenolase activity. The zero-crossing point at 322 nm for the first-derivative under synchronous fluorescence with Δλ = 67 nm was utilized to selectively quantify tyrosine in the presence of the reaction product dihydroxyphenylalanine (DOPA). The limit of detection (LOD) for tyrosine was 0.54 μM. The fluorescence intensity of tyrosine was monitored at intervals of 30 s to establish the time course of tyrosine consumption. The LOD for the monophenolase activity was 0.0706 U⋅ mL. The Michaelis-Menten e constant and maximum speed were 21.83 μM and 1.12 μM min

, respectively. Zinc ions competitively inhibited the monophenolase activity, with an IC

value of 14.36 μM. This assay is easily and rapidly executed and is of great significance for analyzing the kinetics of enzymatic reactions and in fundamental research on monophenolase. This approach has potential applications in the discovery of tyrosinase inhibitors for medicine and cosmetics, as well as in the industrial synthesis of substituted o-diphenol intermediates.

Tyrosine-Based Cross-Linking of Peptide Antigens to Generate Nanoclusters with Enhanced Immunogenicity: Demonstration Using the Conserved M2e Peptide of Influenza A

Logan R Wilks, Gaurav Joshi, Megan R Grisham, Harvinder Singh GillPMID: 34432416 DOI: 10.1021/acsinfecdis.1c00219

Abstract

A method of creating nanoclusters (NCs) from soluble peptide molecules is described utilizing an approach based on a tyrosine-tyrosine cross-linking reaction. A reactive tag comprising histidine and tyrosine residues was introduced at the termini of the peptide molecules. The cross-linking reaction led to the creation of dityrosine bonds within the tag, which allowed for the generation of peptide NCs. We show that it is essential for the reactive tag to be present at both the "N" and "C" termini of the peptide for cluster formation to occur. Additionally, the cross-linking reaction was systematically characterized to show the importance of reaction conditions on final cluster diameter, allowing us to generate NCs of various sizes. To demonstrate the immunogenic potential of the peptide clusters, we chose to study the conserved influenza peptide, M2e, as the antigen. M2e NCs were formulated using the cross-linking reaction. We show the ability of the clusters to generate protective immunity in a dose, size, and frequency dependent manner against a lethal influenza A challenge in BALB/c mice. Taken together, the data presented suggest this new cluster formation technique can generate highly immunogenic peptide NCs in a simple and controllable manner.Influence of pH on radical reactions between kynurenic acid and amino acids tryptophan and tyrosine. Part II. Amino acids within the protein globule of lysozyme

Yuliya S Zhuravleva, Peter S SherinPMID: 34363946 DOI: 10.1016/j.freeradbiomed.2021.08.001

Abstract

An acidosis, a decrease of pH within a living tissue, may alter yields of radical reactions if participating radicals undergo partial or complete protonation. One of photosensitizers found in the human eye lens, kynurenic acid (KNA), possesses pKa 5.5 for its radical form that is close to physiological pH 6.89 for a healthy lens. In this work we studied the influence of pH on mechanisms and products of photoinduced radical reactions between KNA

and amino acids tryptophan (Trp) and tyrosine (Tyr) within a globule of model protein, Hen White Egg Lysozyme (HEWL). Our results show that the rate constant of back electron transfer from kynurenyl to HEWL

radicals with the restoration of initial reagents - the major decay pathway for these radicals - does not change in the pH 3-7. The quantum yield of HEWL degradation is also pH independent, however a shift of pH from 7 to 5 completely changes the outcome of photoinduced damage to HEWL from intermolecular cross-linking to oxygenation. HPLC-MS analysis has shown that four of six Trp and all Tyr residues of HEWL are modified in different extents at all pH, but the lowering of pH from 7 to 5 significantly changes the direction of main photodamage from Trp

to Trp

located at the entrance and bottom of enzymatic center, respectively. A decrease of intermolecular cross-links via Trp

is followed by an increase in quantities of intramolecular cross-links Tyr

-Tyr

and Tyr

-Tyr

. The obtained results point out the competence of cross-linking and oxygenation reactions for Trp and Tyr radicals within a protein globule and significant increase of oxygenation to the total damage of protein in the case of cross-linking deceleration by coulombic repulsion of positively charged protein globules.

Kinetic evidence for the transiently shifted acidity constant of histidine linked to paramagnetic tyrosine probed by intramolecular electron transfer in oxidized peptides

Olga B Morozova, Dmitri V Stass, Alexandra V YurkovskayaPMID: 34338250 DOI: 10.1039/d1cp02408f

Abstract

The kinetics of electron transfer (ET) from tyrosine (Tyr) to short-lived histidine (His) radicals in peptides of different structures was monitored using time-resolved chemically induced dynamic nuclear polarization (CIDNP) to follow the reduction of the His radicals using NMR detection of the diamagnetic hyperpolarized reaction products. In aqueous solution over a wide pH range, His radicals were generated in situ in the photo-induced reaction with the photosensitizer, 3,3',4,4'-tetracarboxy benzophenone. Model simulations of the CIDNP kinetics provided pH-dependent rate constants of intra- and intermolecular ET, and the pH dependencies of the reaction under study were interpreted in terms of protonation states of the reactants and the product, His with either protonated or neutral imidazole. In some cases, an increase of pKa of imidazole in the presence of the short-lived radical center at a nearby Tyr residue was revealed. Interpretation of the obtained pH dependencies made is possible to quantify the degree of paramagnetic shift of the acidity constant of the imidazole of the His residue in the peptides with a Tyr residue in its paramagnetic state, and to correlate this degree with the intramolecular ET rate constant - a higher intramolecular ET rate constant corresponded to a greater acidity constant shift.Cold Atmospheric Plasma Changes the Amino Acid Composition of Solutions and Influences the Anti-Tumor Effect on Melanoma Cells

Stephanie Arndt, Fadi Fadil, Katja Dettmer, Petra Unger, Marko Boskovic, Claudia Samol, Anja-Katrin Bosserhoff, Julia L Zimmermann, Michael Gruber, Wolfram Gronwald, Sigrid KarrerPMID: 34360651 DOI: 10.3390/ijms22157886

Abstract

Cold Atmospheric Plasma (CAP) is an ionized gas near room temperature. Its anti-tumor effect can be transmitted either by direct treatment or mediated by a plasma-treated solution (PTS), such as treated standard cell culture medium, which contains different amino acids, inorganic salts, vitamins and other substances. Despite extensive research, the active components in PTS and its molecular or cellular mechanisms are not yet fully understood. The purpose of this study was the measurement of the reactive species in PTS and their effect on tumor cells using different plasma modes and treatment durations. The PTS analysis yielded mode- and dose-dependent differences in the production of reactive oxygen and nitrogen species (RONS), and in the decomposition and modification of the amino acids Tyrosine (Tyr) and Tryptophan (Trp). The Trp metabolites Formylkynurenine (FKyn) and Kynurenine (Kyn) were produced in PTS with the 4 kHz (oxygen) mode, inducing apoptosis in Mel Im melanoma cells. Nitrated derivatives of Trp and Tyr were formed in the 8 kHz (nitrogen) mode, elevating the p16 mRNA expression and senescence-associated ß-Galactosidase staining. In conclusion, the plasma mode has a strong impact on the composition of the active components in PTS and affects its anti-tumor mechanism. These findings are of decisive importance for the development of plasma devices and the effectiveness of tumor treatment.The Seminiferous Epithelial Cycle of Spermatogenesis: Role of Non-receptor Tyrosine Kinases

Xiang Xiao, Dongwang Zheng, Fei Liang, Shibo Ying, Peibei Sun, Jianmin Yu, Ya NiPMID: 34453729 DOI: 10.1007/978-3-030-77779-1_1